2-(5-acetylthiophen-2-yl)acetonitrile
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Overview
Description
2-(5-Acetyl-2-thienyl)acetonitrile is an organic compound with the molecular formula C8H7NOS and a molecular weight of 165.21 g/mol . It is a biochemical used primarily in proteomics research . The compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with an acetyl group and an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetyl-2-thienyl)acetonitrile typically involves the reaction of 5-acetyl-2-thiophenecarboxaldehyde with a suitable nitrile source under basic conditions . The reaction proceeds through a nucleophilic addition-elimination mechanism, where the nitrile group is introduced to the thiophene ring.
Industrial Production Methods
Industrial production methods for 2-(5-Acetyl-2-thienyl)acetonitrile are not well-documented in the literature. the synthesis likely involves similar steps to the laboratory preparation, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Acetyl-2-thienyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(5-Acetyl-2-thienyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving thiophene derivatives and their biological activities.
Medicine: Investigated for potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(5-Acetyl-2-thienyl)acetonitrile is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The thiophene ring can participate in π-π stacking interactions, while the nitrile and acetyl groups can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered sulfur-containing ring.
2-Acetylthiophene: Similar structure but lacks the nitrile group.
2-Thiophenecarbonitrile: Contains the nitrile group but lacks the acetyl substitution.
Uniqueness
2-(5-Acetyl-2-thienyl)acetonitrile is unique due to the presence of both acetyl and nitrile groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(5-acetylthiophen-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-6(10)8-3-2-7(11-8)4-5-9/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCOCAXVCVPSRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377264 |
Source
|
Record name | 2-(5-acetyl-2-thienyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107701-61-1 |
Source
|
Record name | 2-(5-acetyl-2-thienyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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